
2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one is a chemical compound that combines the structural elements of pentachlorophenol and pyridin-2-one. Pentachlorophenol is known for its use as a pesticide and disinfectant, while pyridin-2-one is a heterocyclic compound with various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination .
Industrial Production Methods
Industrial production of 2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one may involve large-scale chlorination processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of pesticides, disinfectants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: Known for its use as a pesticide and disinfectant.
Pyridin-2-one: A heterocyclic compound with various applications in organic synthesis and medicinal chemistry
Uniqueness
2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one is unique in that it combines the properties of both pentachlorophenol and pyridin-2-one, resulting in a compound with diverse applications and potential benefits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
583873-17-0 |
|---|---|
Molecular Formula |
C11H6Cl5NO2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one |
InChI |
InChI=1S/C6HCl5O.C5H5NO/c7-1-2(8)4(10)6(12)5(11)3(1)9;7-5-3-1-2-4-6-5/h12H;1-4H,(H,6,7) |
InChI Key |
ACXGQJRTGRBTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


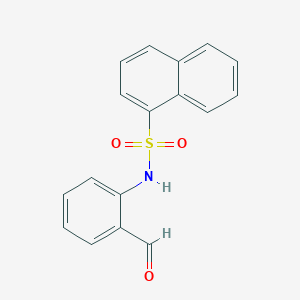
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)

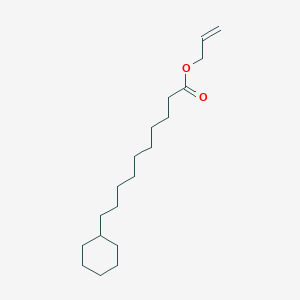
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)
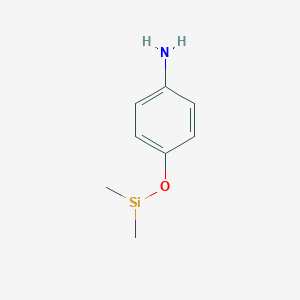
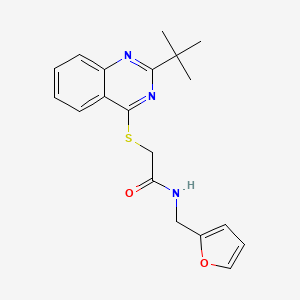

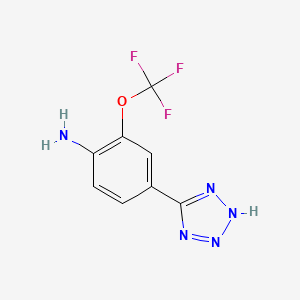
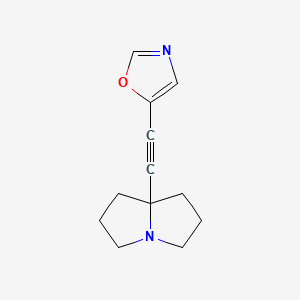
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)
![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)
